molecular formula C24H24ClN3O3 B11346948 N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11346948
M. Wt: 437.9 g/mol
InChI Key: NQEWZKCTMDLXQU-UHFFFAOYSA-N
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Description

N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a chlorinated phenoxy group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorinated Phenoxy Group: This step involves the nucleophilic substitution reaction between the benzodiazole core and 4-(4-chloro-3-methylphenoxy)butyl bromide.

    Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The nitro group on the benzodiazole can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzodiazole core.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE: shares similarities with other benzodiazole derivatives and chlorinated phenoxy compounds.

    Benzodiazole Derivatives: Compounds such as 1,3-benzodiazole-2-thiol and 1,3-benzodiazole-2-amine.

    Chlorinated Phenoxy Compounds: Compounds like 4-chloro-3-methylphenoxyacetic acid.

Uniqueness

The uniqueness of N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-[[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C24H24ClN3O3/c1-17-15-18(10-11-19(17)25)30-13-5-4-12-28-21-8-3-2-7-20(21)27-23(28)16-26-24(29)22-9-6-14-31-22/h2-3,6-11,14-15H,4-5,12-13,16H2,1H3,(H,26,29)

InChI Key

NQEWZKCTMDLXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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